An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)ethanamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenoxy)ethanamine hydrochloride. The information presented herein is synthesized from a variety of authoritative sources and is intended to support research, development, and quality control activities involving this compound.
Introduction
2-(4-Chlorophenoxy)ethanamine hydrochloride is a primary amine hydrochloride salt. Its chemical structure, characterized by a 4-chlorophenoxy group linked to an ethanamine moiety, makes it a valuable intermediate in organic synthesis and a potential candidate for further investigation in medicinal chemistry. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent amine. A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of robust analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(4-Chlorophenoxy)ethanamine hydrochloride are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are calculated or estimated based on the compound's structure and data from closely related analogs.
| Property | Value | Source/Method |
| Chemical Name | 2-(4-Chlorophenoxy)ethanamine hydrochloride | IUPAC |
| CAS Number | 106038-00-0 | [1] |
| Molecular Formula | C₈H₁₁ClNO·HCl | [1] |
| Molecular Weight | 208.09 g/mol | [1] |
| Appearance | White to off-white crystalline powder (Expected) | |
| Melting Point | Not definitively reported; estimated range 185-187 °C | Based on the similar compound 2-(4-chlorophenoxy)ethanimidamide hydrochloride[2] |
| Solubility | Expected to be soluble in water.[3] | General property of amine hydrochlorides |
| pKa | Estimated around 9.5 | Based on similar amine compounds[4] |
| LogP (Octanol/Water Partition Coefficient) | 1.62 (Calculated) | [1] |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of 2-(4-Chlorophenoxy)ethanamine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the oxygen atom, and the ammonium group.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methylene Protons (-O-CH₂-): A triplet deshielded by the adjacent oxygen atom (typically δ 4.0-4.5 ppm).
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Methylene Protons (-CH₂-NH₃⁺): A triplet further downfield due to the influence of the positively charged nitrogen (typically δ 3.0-3.5 ppm).
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Ammonium Protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Aromatic Carbons: Four signals in the aromatic region (typically δ 115-160 ppm), with the carbon attached to the chlorine and the carbon attached to the oxygen showing distinct chemical shifts.
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Methylene Carbons: Two signals in the aliphatic region, with the carbon adjacent to the oxygen being more deshielded (typically δ 60-70 ppm) than the carbon adjacent to the nitrogen (typically δ 40-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenoxy)ethanamine hydrochloride is expected to show characteristic absorption bands:
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N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group.
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C-H Stretching (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O-C Stretching (Ether): A strong band typically in the 1200-1250 cm⁻¹ region.
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C-Cl Stretching: A band in the fingerprint region, typically around 1090 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-Chlorophenoxy)ethanamine hydrochloride, the mass spectrum would typically be acquired for the free base after the loss of HCl. The expected molecular ion peak for the free base (C₈H₁₀ClNO) would be at m/z 171.0451 (monoisotopic mass).[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Analytical Methodologies
Robust analytical methods are essential for quality control, ensuring the purity and identity of 2-(4-Chlorophenoxy)ethanamine hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[6] A reversed-phase HPLC method would be a suitable approach for analyzing this compound.
Workflow for HPLC Method Development:
Caption: A typical workflow for developing and validating an HPLC method.
A suitable starting point for an HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated).[6][7] Detection can be performed using a UV detector at a wavelength where the chlorophenoxy chromophore absorbs, such as around 225 nm or 280 nm.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and melting behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of 2-(4-Chlorophenoxy)ethanamine hydrochloride would be expected to show a sharp endothermic peak corresponding to its melting point. The onset of this peak provides an accurate determination of the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. This technique is also highly sensitive to impurities, which can cause a broadening of the melting peak and a depression of the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. A TGA curve for 2-(4-Chlorophenoxy)ethanamine hydrochloride would indicate the temperature at which the compound begins to decompose. For a stable compound, the TGA curve would show a flat baseline until the onset of decomposition, at which point a significant loss of mass would be observed.
Workflow for Thermal Analysis:
Sources
- 1. 2-(4-chlorophenoxy)ethan-1-amine hydrochloride - CAS号 106038-00-0 - 摩熵化学 [molaid.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-[(4-Chlorophenyl)methoxy]ethanamine | 287179-98-0 | Benchchem [benchchem.com]
- 5. angenesci.com [angenesci.com]
- 6. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deswater.com [deswater.com]
